8R-hydroxylobel-9-ene
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Overview
Description
8R-hydroxylobel-9-ene: is a chemical compound that belongs to the class of lobeline esters. The compound has a molecular formula of C22H27NO and is characterized by its unique structure, which includes a hydroxyl group at the 8R position and a double bond at the 9-ene position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8R-hydroxylobel-9-ene typically involves multiple steps, starting from commercially available precursors. The process includes the formation of key intermediates through various chemical reactions such as alkylation, reduction, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8R-hydroxylobel-9-ene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8R position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond at the 9-ene position can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 8R-hydroxylobel-9-ene involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors and neurotransmitter transporters. The compound binds to these targets, modulating their activity and influencing synaptic transmission. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Lobeline: A structurally related compound with similar pharmacological properties but different potency and selectivity.
10S-hydroxylobel-7-ene: Another hydroxylated derivative with distinct activity at serotonin and dopamine transporters.
N-methyl-2,6-cis-bis-(naphthylene-1-ethyl)piperidine: A synthetic analogue with unique binding properties and selectivity for vesicular monoamine transporter-2.
Uniqueness: 8R-hydroxylobel-9-ene stands out due to its specific hydroxylation pattern and double bond configuration, which confer unique chemical reactivity and biological activity. Its high selectivity for certain neurotransmitter transporters makes it a valuable tool in neuropharmacological research .
Properties
Molecular Formula |
C22H27NO |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(1R)-2-[(2R,6S)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m0/s1 |
InChI Key |
IKYXUFYHDWVXST-OWHMEISOSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1/C=C/C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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